molecular formula C10H22N2O B1464024 1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol CAS No. 1311313-74-2

1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol

Cat. No.: B1464024
CAS No.: 1311313-74-2
M. Wt: 186.29 g/mol
InChI Key: GCXNFWJZMDDBJD-UHFFFAOYSA-N
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Description

“1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol” is an organic compound . It is also known as MPPP . Its chemical structure includes a 2-methylpropanol group connected to a carbon atom containing a 4-piperidinyl .


Synthesis Analysis

The synthesis of MPPP can be achieved through chemical synthesis methods . The specific synthesis method depends on the choice and optimization of chemical reactions, including the formation of alcohol bonds and the introduction of 4-piperidinyl .


Molecular Structure Analysis

The molecular structure of “this compound” includes a 2-methylpropanol group connected to a carbon atom containing a 4-piperidinyl .


Chemical Reactions Analysis

MPPP is an organic compound that can dissolve in many organic solvents, such as ethanol and ether .

Scientific Research Applications

Piperidine Derivatives in Drug Discovery

Piperidine derivatives are a crucial class of compounds in medicinal chemistry, contributing to the development of drugs with diverse pharmacological activities. They are often involved in the synthesis of molecules with potent activity against various targets, including receptors, enzymes, and other biological macromolecules. For instance, arylcycloalkylamines, such as phenyl piperidines and piperazines, are pharmacophoric groups found in several antipsychotic agents. These groups can enhance the potency and selectivity of binding affinity at D2-like receptors, which are critical in the treatment of neuropsychiatric disorders (Sikazwe et al., 2009).

Piperidine and its Analogues in Anti-mycobacterial Research

Piperazine, a six-membered nitrogen-containing heterocyclic ring, and its analogues have been highlighted for their significant role in anti-mycobacterial research. This research area is particularly relevant due to the global challenge posed by Mycobacterium tuberculosis and its drug-resistant strains. Piperazine-based compounds have shown potential activity against both drug-sensitive and drug-resistant strains of tuberculosis, offering a pathway for the development of new anti-TB molecules (Girase et al., 2020).

Piperidine-Based Compounds in Molecular Recognition and Drug Design

The structural features of piperidine derivatives make them suitable for exploring the molecular basis of DNA sequence recognition and binding. For example, Hoechst 33258 and its analogues, which contain piperazine derivatives, are known to bind strongly to the minor groove of double-stranded B-DNA. These interactions are crucial for designing drugs targeting specific DNA sequences, enabling the development of novel anticancer and antimicrobial agents. This research underscores the importance of piperidine derivatives in the rational design of therapeutic agents targeting DNA (Issar & Kakkar, 2013).

Safety and Hazards

The toxicity and safety data for MPPP are limited, so it should be handled with caution . When using or handling MPPP, appropriate laboratory procedures and safety measures should be followed, such as wearing protective glasses and gloves . MPPP should be stored in a dry, cool place, away from flammable materials and oxidizers . If contact with MPPP occurs, the affected area should be immediately rinsed with plenty of clean water, and medical help should be sought .

Mechanism of Action

Target of Action

The primary target of “1-{4-[(Methylamino)methyl]piperidin-1-yl}propan-2-ol” is the cholinergic receptors in the corpus striatum . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

“this compound” acts as a competitive antagonist of acetylcholine at cholinergic receptors in the corpus striatum . This means that it competes with acetylcholine, a neurotransmitter, for the same binding site on the receptor. By doing so, it prevents acetylcholine from binding to the receptor and triggering a response, thereby inhibiting the action of acetylcholine .

Biochemical Pathways

The antagonism of acetylcholine at cholinergic receptors by “this compound” affects the biochemical pathways involving acetylcholine. This results in a restoration of the balance between different types of neurotransmitters in the brain .

Result of Action

The result of the action of “this compound” is a change in the balance of neurotransmitters in the brain. By inhibiting the action of acetylcholine, it can affect various functions of the nervous system .

Properties

IUPAC Name

1-[4-(methylaminomethyl)piperidin-1-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-9(13)8-12-5-3-10(4-6-12)7-11-2/h9-11,13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXNFWJZMDDBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)CNC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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